N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 919972-93-3
VCID: VC21388789
InChI: InChI=1S/C23H23N3O3/c1-17(24-23(27)21-13-7-15-29-21)22-25-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15,17H,8,14,16H2,1H3,(H,24,27)
SMILES: CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

CAS No.: 919972-93-3

Cat. No.: VC21388789

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide - 919972-93-3

Specification

CAS No. 919972-93-3
Molecular Formula C23H23N3O3
Molecular Weight 389.4g/mol
IUPAC Name N-[1-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C23H23N3O3/c1-17(24-23(27)21-13-7-15-29-21)22-25-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15,17H,8,14,16H2,1H3,(H,24,27)
Standard InChI Key CHFNIWLRHAVLQX-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4

Introduction

Chemical Structure and Properties

Structural Features

  • Benzodiazole Core Structure: The compound contains a 1H-1,3-benzodiazole ring system, which serves as the central scaffold. This heterocyclic structure consists of a benzene ring fused with a diazole ring (containing two nitrogen atoms). The benzodiazole core is known for its potential to interact with various neural receptors, which might contribute to possible pharmacological properties.

  • Phenoxypropyl Side Chain: Attached to one of the nitrogen atoms in the benzodiazole ring is a 3-phenoxypropyl moiety. This lipophilic side chain likely enhances the compound's ability to cross biological membranes and may influence its distribution within biological systems. The terminal phenoxy group provides additional opportunities for π-π interactions with aromatic residues in potential protein targets.

  • Furan-2-carboxamide Group: The compound features a furan-2-carboxamide group connected to the benzodiazole core via an ethyl bridge. This functional group introduces hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to potential biological targets.

The presence of multiple functional groups and stereogenic centers within this compound creates a three-dimensional structure capable of specific interactions with biological macromolecules, potentially leading to its pharmaceutical relevance.

Research Challenges and Future Directions

Investigation of N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide presents several challenges that must be addressed to fully realize its potential in pharmaceutical applications. These challenges span multiple aspects of drug development, from synthesis to clinical translation.

Synthetic Challenges

The complex structure of this compound necessitates sophisticated synthetic strategies that may be challenging to scale up for industrial production. Developing more efficient and cost-effective synthetic routes represents a significant area for future research. Green chemistry approaches that minimize waste generation and reduce the use of hazardous reagents would be particularly valuable in this context.

Pharmacological Characterization

Comprehensive pharmacological profiling is essential to understand the compound's mechanism of action, target specificity, and potential off-target effects. This includes:

  • Receptor binding studies to identify molecular targets

  • Evaluation of pharmacokinetic parameters (absorption, distribution, metabolism, excretion)

  • Assessment of the compound's toxicity profile in various cell and tissue types

  • Investigation of structure-activity relationships to guide optimization efforts

These studies would provide crucial insights into the compound's biological behavior and inform further development efforts.

Future Research Directions

Several promising avenues for future research on this compound include:

  • Structural Modification: Systematic structural modifications could enhance desired pharmacological properties while minimizing potential side effects. This might involve altering the length or composition of the phenoxypropyl side chain, modifying the furan ring, or introducing additional functional groups to optimize target binding.

  • Target Identification: Employing modern chemical biology techniques such as photoaffinity labeling or activity-based protein profiling could help identify specific molecular targets of the compound, providing mechanistic insights into its biological effects.

  • Formulation Development: Exploring various drug delivery systems could improve the compound's bioavailability and facilitate its potential clinical application. This might include nanoformulations, prodrug approaches, or targeted delivery strategies.

  • Computational Studies: Molecular modeling and simulation studies could predict the compound's interactions with potential biological targets and guide rational design of improved derivatives with enhanced efficacy or selectivity.

Addressing these research challenges will require interdisciplinary collaboration among synthetic chemists, pharmacologists, toxicologists, and computational scientists.

Comparative Analysis with Similar Compounds

To better understand the potential properties and applications of N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide, it is valuable to compare it with structurally related compounds. This comparative analysis can provide insights into structure-activity relationships and potential pharmacological profiles.

Comparison with N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

A structurally similar compound is N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide (CAS: 920116-90-1), which differs in several key aspects:

PropertyN-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamideN-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
Molecular FormulaC₂₃H₂₃N₃O₃C₂₂H₂₁N₃O₂
Molecular Weight389.4 g/mol359.4 g/mol
Structural DifferenceContains a phenoxypropyl side chain and an ethyl bridgeContains a phenylpropyl side chain and a methyl bridge
CAS Number919972-93-3920116-90-1

The key structural differences between these compounds lie in:

  • Side Chain Composition: The target compound contains a phenoxypropyl side chain with an additional oxygen atom, whereas the comparative compound has a phenylpropyl side chain without the oxygen atom. This difference would likely affect lipophilicity, membrane permeability, and hydrogen bonding capacity .

  • Bridge Structure: The target compound features an ethyl bridge connecting the benzodiazole core to the furan-2-carboxamide group, while the comparative compound contains a methyl bridge. This structural variation might influence the three-dimensional conformation and, consequently, receptor binding properties .

Comparison with Other Benzodiazole Derivatives

The broader class of benzodiazole derivatives encompasses a wide range of compounds with diverse pharmacological properties. Classical benzodiazepines, which typically feature a 1,4-benzodiazepine scaffold, are well-known for their anxiolytic, sedative, and anticonvulsant properties mediated primarily through interaction with GABA receptors .

In contrast, the 1,3-benzodiazole (benzimidazole) scaffold present in the target compound is structurally distinct and may interact with different biological targets. Benzimidazole derivatives have demonstrated diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects, depending on their specific substitution patterns .

The unique structural features of N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide, particularly the combination of the benzimidazole core with the phenoxypropyl side chain and furan-2-carboxamide moiety, suggest the potential for novel pharmacological properties distinct from those of established benzodiazole-containing drugs.

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